molecular formula C20H14N4O3S B2910683 (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 476319-84-3

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No. B2910683
CAS RN: 476319-84-3
M. Wt: 390.42
InChI Key: WVJGAWBQONAZAB-PKNBQFBNSA-N
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Description

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as BINA, is a compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BINA is a small molecule that has been shown to exhibit potent inhibitory activity against a specific enzyme called glycogen synthase kinase-3 (GSK-3). GSK-3 is an enzyme that plays a crucial role in a variety of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 has been implicated in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes.

Mechanism Of Action

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide acts as a competitive inhibitor of GSK-3. GSK-3 is a serine/threonine kinase that plays a key role in the regulation of glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 has been shown to have therapeutic potential in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide binds to the ATP-binding site of GSK-3, preventing the enzyme from phosphorylating its downstream targets.
Biochemical and Physiological Effects:
(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide has been shown to exhibit potent inhibitory activity against GSK-3. Inhibition of GSK-3 has been implicated in the treatment of several diseases, including cancer, Alzheimer's disease, and diabetes. (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide has been shown to exhibit anti-proliferative activity against several cancer cell lines, including breast cancer, colon cancer, and prostate cancer. (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease. In addition, (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is its potent inhibitory activity against GSK-3. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide is its low overall yield in the synthesis process. This can make it difficult to produce large quantities of the compound for use in lab experiments.

Future Directions

There are several future directions for research on (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide. One area of research is the development of more efficient synthesis methods for the compound. This would allow for larger quantities of the compound to be produced for use in lab experiments. Another area of research is the optimization of the compound for use as a therapeutic agent. This could involve the development of more potent analogs of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide or the identification of new targets for the compound. Finally, further research is needed to fully understand the biochemical and physiological effects of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide in vivo. This could involve the use of animal models to study the effects of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide on disease progression and the identification of potential side effects of the compound.

Synthesis Methods

The synthesis of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide involves a multistep process that begins with the preparation of 2-aminobenzimidazole. 2-aminobenzimidazole is then reacted with 2-bromoacetophenone to form the intermediate product. The intermediate product is then reacted with 5-nitro-2-thiophenecarboxaldehyde to form the final product, (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide. The overall yield of the synthesis is around 25%.

Scientific Research Applications

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide has been extensively studied for its potential applications in medicinal chemistry. One of the main areas of research has been its use as a GSK-3 inhibitor. Inhibition of GSK-3 has been shown to have therapeutic potential in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide has been shown to exhibit potent inhibitory activity against GSK-3, making it a promising candidate for further development as a therapeutic agent.

properties

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3S/c25-18(11-9-13-10-12-19(28-13)24(26)27)21-15-6-2-1-5-14(15)20-22-16-7-3-4-8-17(16)23-20/h1-12H,(H,21,25)(H,22,23)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJGAWBQONAZAB-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C=CC4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)/C=C/C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide

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